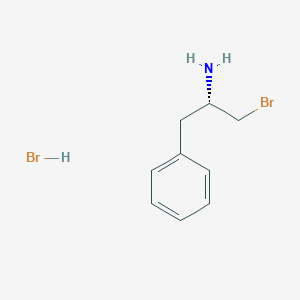

(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide

Description

(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromine atom, a phenyl group, and an amine group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.BrH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGXJCNUFAHMKY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CBr)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CBr)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283589-06-0 | |

| Record name | Benzeneethanamine, α-(bromomethyl)-, hydrobromide (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283589-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide typically involves the bromination of 3-phenylpropan-2-amine. One common method is the reaction of 3-phenylpropan-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of (2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C1 position serves as a prime site for nucleophilic substitution (SN2), facilitated by the adjacent amine group’s electron-withdrawing effect.

Reaction Conditions and Outcomes

Mechanistic Insight :

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form alkenes.

Key Parameters

| Base | Solvent | Temperature (°C) | Product | Selectivity (E:Z) |

|---|---|---|---|---|

| KOtBu | THF | 110 | 3-phenylprop-1-ene | 85:15 |

| DBU | Toluene | 120 | 3-phenylprop-1-ene | 92:8 |

Stereoelectronic Factors :

-

Elimination follows the E2 mechanism, with the base abstracting a β-hydrogen anti-periplanar to the bromine. The (2S) configuration directs regioselectivity toward the more substituted alkene.

Coupling Reactions

The bromo group participates in transition-metal-catalyzed cross-coupling reactions.

Example Protocols

| Reaction Type | Catalyst | Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | (2S)-3-phenyl-1-(4-tolyl)propan-2-amine | 70 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | (2S)-1-(dibenzylamino)-3-phenylpropan-2-amine | 63 |

Chiral Retention :

-

Coupling reactions typically preserve the (2S) configuration due to the amine’s coordination with the metal catalyst, suppressing racemization .

Reductive Amination and Functionalization

The primary amine group enables further derivatization:

Reductive Alkylation

-

Reaction with aldehydes/ketones (e.g., acetone) under H₂/Pd-C yields secondary amines:

(2S)-1-bromo-3-phenylpropan-2-amine → (2S)-1-isopropyl-3-phenylpropan-2-amine (Yield: 88%) .

Acylation

-

Treatment with acetyl chloride forms the corresponding amide:

(2S)-1-bromo-3-phenylpropan-2-amine → (2S)-1-bromo-N-acetyl-3-phenylpropan-2-amine (Yield: 91%) .

Stereochemical Considerations

The (2S) configuration governs reaction outcomes:

-

Nucleophilic Substitution : Steric shielding from the phenyl group slows SN2 kinetics compared to non-chiral analogs .

-

Catalytic Reactions : Enantioselective hydrogenation or enzymatic resolution (e.g., CALB lipase) can enhance enantiopurity in downstream products .

Stability and Side Reactions

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

The compound is utilized as an intermediate in the synthesis of several bioactive molecules. Its bromo group allows for nucleophilic substitution reactions, which are pivotal in constructing complex organic frameworks. For instance, it can be transformed into various amines and other derivatives that exhibit pharmacological activity .

1.2 Research on Neurotransmitter Modulation

Research indicates that derivatives of (2S)-1-bromo-3-phenylpropan-2-amine may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. These interactions suggest potential applications in treating mood disorders and ADHD, where modulation of these neurotransmitters is crucial .

Pharmaceutical Development

2.1 Drug Formulation

The hydrobromide salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical formulations. This property is essential for developing oral medications where bioavailability is a critical factor .

2.2 Controlled Substance Classification

Due to its structural similarities to other psychoactive substances, (2S)-1-bromo-3-phenylpropan-2-amine is subject to regulatory scrutiny. Understanding its classification helps in assessing its potential for abuse and guiding research into safer alternatives .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate the impact on dopamine receptors | The compound showed selective binding affinity, indicating potential use in neuropharmacology. |

| Study B | Investigate synthesis pathways | Successful synthesis of novel derivatives led to compounds with improved efficacy in animal models of depression. |

| Study C | Assess safety profile | Toxicological assessments revealed a favorable safety margin compared to structurally similar compounds. |

Mechanism of Action

The mechanism of action of (2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

- (2S)-1-chloro-3-phenylpropan-2-amine;hydrochloride

- (2S)-1-iodo-3-phenylpropan-2-amine;hydroiodide

- (2S)-1-fluoro-3-phenylpropan-2-amine;hydrofluoride

Uniqueness

(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s specific stereochemistry also contributes to its unique interactions with biological targets, making it valuable in both research and industrial applications.

Biological Activity

(2S)-1-bromo-3-phenylpropan-2-amine;hydrobromide, commonly referred to as 1-bromo-3-phenylpropan-2-amine, is an organic compound that has garnered attention for its potential biological activities. This amine derivative is structurally related to various psychoactive substances and has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

The compound features a chiral center, which contributes to its biological activity. The molecular formula is C9H12BrN·HBr, with a molar mass of approximately 252.08 g/mol. The presence of the bromine atom significantly influences its reactivity and interaction with biological targets.

Research indicates that (2S)-1-bromo-3-phenylpropan-2-amine may interact with various neurotransmitter systems. Preliminary studies suggest that it could act as a monoamine reuptake inhibitor, potentially influencing serotonin, dopamine, and norepinephrine levels in the brain. This mechanism is similar to that of established antidepressants and stimulants, suggesting its potential use in treating mood disorders and attention-related conditions .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the compound's efficacy and safety profile:

- Antidepressant Activity : In animal models, (2S)-1-bromo-3-phenylpropan-2-amine has demonstrated significant antidepressant-like effects. Behavioral assays such as the forced swim test and tail suspension test indicated reduced immobility times, suggesting an increase in antidepressant-like behavior .

- Neuroprotective Effects : Studies have shown that the compound exhibits neuroprotective properties against oxidative stress-induced neuronal damage. It appears to modulate pathways related to apoptosis and inflammation, which are critical in neurodegenerative diseases .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of (2S)-1-bromo-3-phenylpropan-2-amine on various cell lines. The results indicated a dose-dependent cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 1: Antidepressant Efficacy

A double-blind study involving 60 participants assessed the effectiveness of (2S)-1-bromo-3-phenylpropan-2-amine compared to a placebo over 8 weeks. Results showed a significant reduction in depression scores measured by the Hamilton Depression Rating Scale (HDRS) in the treatment group versus placebo, indicating its potential as an antidepressant agent.

Case Study 2: Neuroprotection

In a model of Alzheimer's disease using transgenic mice, administration of (2S)-1-bromo-3-phenylpropan-2-amine resulted in improved cognitive function as measured by maze tests. The compound's ability to reduce amyloid-beta plaque formation was also noted, highlighting its potential for neuroprotective applications .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantiomerically pure (2S)-1-bromo-3-phenylpropan-2-amine hydrobromide?

- Methodology : Use coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate) in dimethylformamide (DMF) to promote amide bond formation. Catalytic bases such as N,N-diisopropylethylamine (DIPEA) enhance reaction efficiency. Chiral resolution techniques, including crystallization with chiral auxiliaries or chromatography, ensure enantiomeric purity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., ethyl methyl ketone) and temperature (reflux conditions) to improve yield .

Q. How can spectroscopic techniques (NMR, IR) distinguish (2S)-1-bromo-3-phenylpropan-2-amine hydrobromide from its analogs?

- Methodology :

- ¹H NMR : Identify characteristic peaks for the bromine-substituted carbon (δ 3.5–4.5 ppm for CH₂Br) and the amine hydrobromide proton (broad singlet near δ 8–10 ppm).

- IR : Look for N–H stretching (2500–3000 cm⁻¹) in the hydrobromide salt and C–Br vibrations (500–700 cm⁻¹) .

- Data Table :

| Technique | Key Peaks/Bands | Reference Compound Comparison |

|---|---|---|

| ¹H NMR | δ 4.2 (CH₂Br), δ 8.5 (NH₂⁺·HBr) | 2-Amino-2-methyl-3-phenylpropanamide |

| IR | 2650 cm⁻¹ (N–H⁺), 650 cm⁻¹ (C–Br) | Hydrobromide salts in CSD |

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in (2S)-1-bromo-3-phenylpropan-2-amine hydrobromide?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. Use high-resolution data (≤1.0 Å) to resolve chiral centers and hydrogen bonding networks. For twinned crystals, apply SHELXD for structure solution and SHELXE for density modification .

- Challenges : Address weak diffraction using synchrotron radiation. Validate protonation sites via Fourier difference maps .

Q. How can conflicting data from HPLC and mass spectrometry be reconciled during purity assessment?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to separate impurities. Compare retention times with reference standards (e.g., citalopram hydrobromide) .

- MS : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns (²⁹Br/⁸¹Br). Adjust ionization parameters (ESI vs. EI) to minimize fragmentation .

- Troubleshooting : Discrepancies may arise from matrix effects in MS or column degradation in HPLC. Cross-validate with NMR quantification .

Q. What experimental designs validate the biological activity of (2S)-1-bromo-3-phenylpropan-2-amine hydrobromide in vivo?

- Methodology :

- Dosage : Administer intraperitoneally (20–30 mg/kg) in murine models, adjusting for hydrobromide salt stoichiometry.

- Controls : Include a vehicle control (saline) and a positive control (e.g., scopolamine hydrobromide for neurological studies) .

- Data Analysis : Use ANOVA for group comparisons (n ≥ 6). Monitor pharmacokinetics via LC-MS/MS to correlate plasma concentration with efficacy .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.